molecular formula C23H25N B8238894 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline

4-Methyl-2,6-bis((R)-1-phenylethyl)aniline

Cat. No.: B8238894
M. Wt: 315.5 g/mol
InChI Key: DKBNATUIDTYKOR-QZTJIDSGSA-N
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Description

4-Methyl-2,6-bis(®-1-phenylethyl)aniline is an organic compound with a complex structure that includes a methyl group, two phenylethyl groups, and an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis(®-1-phenylethyl)aniline typically involves the reaction of 4-methyl-2,6-diformylphenol with ®-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 4-Methyl-2,6-bis(®-1-phenylethyl)aniline .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(®-1-phenylethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 4-Methyl-2,6-bis(®-1-phenylethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, as a chemosensor, it binds to metal ions through coordination bonds, leading to changes in its fluorescence properties. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-bis(®-1-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a chemosensor and its potential biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBNATUIDTYKOR-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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